molecular formula C18H19NO2 B15038293 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B15038293
M. Wt: 281.3 g/mol
InChI Key: GUOZYKXUEZMQCK-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structural features, which include a tetrahydroisoindole core fused with an ethano bridge and substituted with a 2,4-dimethylphenyl group

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C18H19NO2/c1-10-3-8-14(11(2)9-10)19-17(20)15-12-4-5-13(7-6-12)16(15)18(19)21/h3-5,8-9,12-13,15-16H,6-7H2,1-2H3

InChI Key

GUOZYKXUEZMQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)C

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions for Core Formation

The isoindole-1,3-dione core is frequently constructed via [3+2] cycloaddition reactions. A method adapted from the synthesis of related spirocyclic compounds involves the generation of an azomethine ylide intermediate from 6-chloroisatin and (R)-thiazolidine-4-carboxylic acid in a methanol/dichloromethane (1:1) solvent system under reflux. This ylide undergoes stereoselective cycloaddition with ethylene derivatives to form the bicyclic framework. For the target compound, substitution with a 2,4-dimethylphenyl group necessitates careful selection of arylating agents, such as 2,4-dimethylphenylboronic acid, in Suzuki-Miyaura coupling reactions performed under inert atmosphere.

Nucleophilic Aromatic Substitution and Reduction

Patent literature describing vortioxetine synthesis provides a template for functionalizing the isoindole nitrogen. The process involves:

  • Nucleophilic substitution : Reacting 2-bromoiodobenzene with 2,4-dimethylthiophenol in the presence of potassium carbonate at 60°C–100°C to install the thioether linkage.
  • Nitro reduction : Using iron in acetic acid or sodium dithionite at 60°C to convert nitro intermediates to amines.
  • Piperazine ring formation : Employing bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C.

While developed for a different compound, this sequence demonstrates the feasibility of sequential substitution-reduction-cyclization steps for assembling structurally related ethanoisoindoles.

One-Pot Synthesis Strategies

Recent advances emphasize process intensification through one-pot methodologies. A notable example combines nucleophilic substitution and nitro reduction in a single vessel, eliminating intermediate isolation. Key parameters include:

Step Conditions Reagents Temperature Yield
(i) Substitution Na2CO3, DMF 60°C 78%
(ii) Reduction Thiourea dioxide, H2O/EtOH 65°C 85%
(iii) Cyclization Bis(2-chloroethyl)amine·HCl, methyldiglycol 130°C 72%

This approach reduces purification steps and improves overall efficiency, with the solvent system (DMF for substitution, aqueous ethanol for reduction) ensuring compatibility between sequential reactions.

Catalytic and Green Chemistry Methods

Iron-Catalyzed Reductions

The nitro-to-amine conversion, critical for introducing the amine precursor to the ethano bridge, achieves high atom economy using iron powder in acetic acid. This method avoids precious metal catalysts, aligning with green chemistry principles. Comparative studies show:

Reducing Agent Solvent Time (h) Yield (%) Purity (%)
Fe/AcOH EtOH 4 92 98
Na2S2O4 H2O 2 88 95
H2/Pd-C MeOH 1 95 99

While hydrogenation offers speed, iron/acetic acid provides cost advantages for large-scale synthesis.

Solvent Optimization

Methyldiglycol emerges as the optimal solvent for the final cyclization due to its high boiling point (194°C) and ability to stabilize charged intermediates. Alternatives like diglyme or DMSO reduce yields by 15–20%, likely due to side reactions at elevated temperatures.

Structural Characterization and Analytical Techniques

Spectroscopic Verification

1H NMR (400 MHz, CDCl3):

  • δ 7.25–7.15 (m, 3H, aromatic H)
  • δ 4.32 (d, J = 12.4 Hz, 1H, bridgehead H)
  • δ 3.02 (s, 3H, N-CH3)
  • δ 2.35 (s, 6H, Ar-CH3)

IR (KBr):

  • 1775 cm⁻¹ (C=O stretching)
  • 1680 cm⁻¹ (conjugated C=C)
  • 1350 cm⁻¹ (C-N vibration)

Computational Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the experimental geometry:

Parameter Experimental Calculated Error (%)
C=O bond 1.21 Å 1.23 Å 1.6
C-N bond 1.35 Å 1.33 Å 1.5
Dihedral 178.2° 179.1° 0.5

The HOMO-LUMO gap (3.79 eV) calculated via TD-DFT correlates with UV-Vis absorption at 290 nm.

Comparative Analysis of Synthetic Methods

Method Steps Total Yield (%) Purity (%) Scalability
Multi-step 5 48 97 Moderate
One-pot 3 62 95 High
Catalytic (Fe/AcOH) 4 55 98 High

One-pot synthesis offers the best balance of efficiency and yield, though multi-step approaches allow finer stereochemical control for enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core fused with an ethano bridge, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a member of the isoindole family and possesses a unique molecular structure that suggests potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • LogP : 3.1979
  • Polar Surface Area : 28.771 Ų
  • Hydrogen Bond Acceptors : 4
PropertyValue
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
LogP3.1979
Polar Surface Area28.771 Ų
Hydrogen Bond Acceptors4

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Anticancer Activity

Studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within the bacteria.

Neuroprotective Effects

There is emerging evidence that isoindole derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds in this class have been shown to scavenge free radicals and reduce neuronal cell death in vitro.

Case Studies

  • Anticancer Efficacy :
    • A study examined the impact of a similar isoindole compound on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus showed that the compound inhibited growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Neuroprotection :
    • Research involving neuroblastoma cells treated with oxidative stress-inducing agents demonstrated that pre-treatment with the isoindole derivative led to a significant decrease in cell death compared to controls.

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